Calcium disodium pyrophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

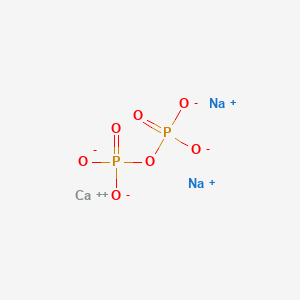

Calcium disodium pyrophosphate is an inorganic compound with the chemical formula CaNa2P2O7. It is a white, water-soluble solid that serves as a buffering and chelating agent. This compound is commonly used in the food industry, particularly in baking powders and processed foods, to maintain the desired texture and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium disodium pyrophosphate can be synthesized through the reaction of calcium chloride with disodium hydrogen phosphate under controlled conditions. The reaction typically occurs in an aqueous solution at room temperature or slightly elevated temperatures. The resulting product is then filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods

In industrial settings, this compound is produced by heating a mixture of calcium carbonate and disodium phosphate. The reaction is carried out in a rotary kiln at high temperatures, typically around 600°C. The product is then cooled, ground, and packaged for various applications.

Chemical Reactions Analysis

Types of Reactions

Calcium disodium pyrophosphate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form calcium phosphate and disodium phosphate.

Chelation: It can form stable complexes with metal ions, such as iron and magnesium, through chelation.

Precipitation: When mixed with solutions containing calcium ions, it can precipitate as calcium pyrophosphate.

Common Reagents and Conditions

Hydrolysis: Water and mild acidic or basic conditions.

Chelation: Metal ions such as iron, magnesium, and zinc.

Precipitation: Calcium chloride or other calcium salts.

Major Products Formed

Hydrolysis: Calcium phosphate and disodium phosphate.

Chelation: Metal ion complexes.

Precipitation: Calcium pyrophosphate.

Scientific Research Applications

Calcium disodium pyrophosphate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.

Biology: Employed in studies related to bone and dental health due to its role in inhibiting the formation of calcium phosphate deposits.

Medicine: Investigated for its potential use in treating conditions such as calcium pyrophosphate deposition disease, a type of arthritis.

Industry: Utilized in the food industry as a leavening agent in baking powders and as a stabilizer in processed foods.

Mechanism of Action

Calcium disodium pyrophosphate exerts its effects primarily through chelation and inhibition of crystal growth. It binds to metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, it inhibits the formation of calcium phosphate crystals, thereby reducing the risk of conditions such as dental calculus and certain types of arthritis.

Comparison with Similar Compounds

Similar Compounds

Disodium pyrophosphate: Similar in structure but lacks calcium ions.

Tetrasodium pyrophosphate: Contains four sodium ions instead of two sodium and one calcium ion.

Calcium pyrophosphate: Contains only calcium ions and no sodium ions.

Uniqueness

Calcium disodium pyrophosphate is unique due to its dual functionality as both a calcium and sodium salt. This dual functionality allows it to act as a versatile buffering and chelating agent in various applications, making it more effective in certain contexts compared to its similar compounds.

Properties

CAS No. |

21360-35-0 |

|---|---|

Molecular Formula |

CaNa2O7P2 |

Molecular Weight |

260.00 g/mol |

IUPAC Name |

calcium;disodium;phosphonato phosphate |

InChI |

InChI=1S/Ca.2Na.H4O7P2/c;;;1-8(2,3)7-9(4,5)6/h;;;(H2,1,2,3)(H2,4,5,6)/q+2;2*+1;/p-4 |

InChI Key |

POCPYOMYXRMNGX-UHFFFAOYSA-J |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)